

# Spectroscopic Profile of 4-Hydroxycoumarin: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxycoumarin

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-hydroxycoumarin**, a key precursor in the synthesis of various anticoagulant drugs and other biologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols relevant for the characterization of this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-hydroxycoumarin**. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>), a common solvent for this compound.[\[1\]](#)

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **4-hydroxycoumarin** reveals characteristic signals for the aromatic protons and the lone proton on the pyrone ring.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Hydroxycoumarin** in DMSO-d<sub>6</sub>.[\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
12.53	Singlet	1H	-OH	
7.84 - 7.83	Multiplet (dd)	1H	H-5	J = 7.2
7.66 - 7.65	Multiplet (dd)	1H	H-7	J = 7.8
7.39 - 7.34	Multiplet (m)	2H	H-6, H-8	
5.61 - 5.60	Singlet	1H	H-3	

Note: The hydroxyl proton (OH) signal may be broad and its chemical shift can be concentration-dependent. In some cases, it may not be observed due to rapid hydrogen/deuterium exchange with residual water in the solvent.[\[1\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of **4-hydroxycoumarin**. The downfield signals are characteristic of the carbonyl and hydroxyl-bearing carbons.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Hydroxycoumarin** in DMSO-d<sub>6</sub>.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
164.8	C-4
161.7	C-2
152.9	C-9
131.8	C-7
124.5	C-5
123.6	C-6
116.8	C-10
115.6	C-8
91.1	C-3

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-hydroxycoumarin**. The spectrum is characterized by strong absorptions corresponding to the hydroxyl and carbonyl groups.

Table 3: Key IR Absorption Bands for **4-Hydroxycoumarin**.[\[1\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Description
3380	O-H	Hydroxyl group stretching
1660 - 1650	C=O	Carbonyl (lactone) stretching
1530	C=C	Aromatic C=C stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-hydroxycoumarin**. The molecular ion peak ( $M^+$ ) is observed at  $m/z$  162.[\[1\]](#)

Table 4: Mass Spectrometry Data for **4-Hydroxycoumarin**.

m/z	Interpretation
162	Molecular Ion ( $M^+$ )
121	$[M-C_2HO]^+$
120	$[M-C_2H_2O]^+$ (loss of ketene) - Base Peak

The base peak at m/z 120 corresponds to the loss of a ketene moiety.<sup>[1]</sup> The fragment at m/z 121 is also significant, resulting from the elimination of a 41 Da fragment ( $HC_2O$ ).<sup>[1]</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy Protocol ( $^1H$ and $^{13}C$ )

- Sample Preparation:
  - Weigh approximately 10-20 mg of **4-hydroxycoumarin** for  $^1H$  NMR and 50-100 mg for  $^{13}C$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry vial.
  - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Parameters (General):
  - Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Temperature: Standard probe temperature (e.g., 298 K).

- Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 8 to 16 scans are typically sufficient.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: Approximately 12-16 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Standard proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: Approximately 200-220 ppm.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## FT-IR Spectroscopy Protocol (ATR Method)

- Background Spectrum:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
  - Place a small amount of solid **4-hydroxycoumarin** powder directly onto the ATR crystal.
  - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum.
- Data Collection:
  - Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
- Post-Analysis:
  - Clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

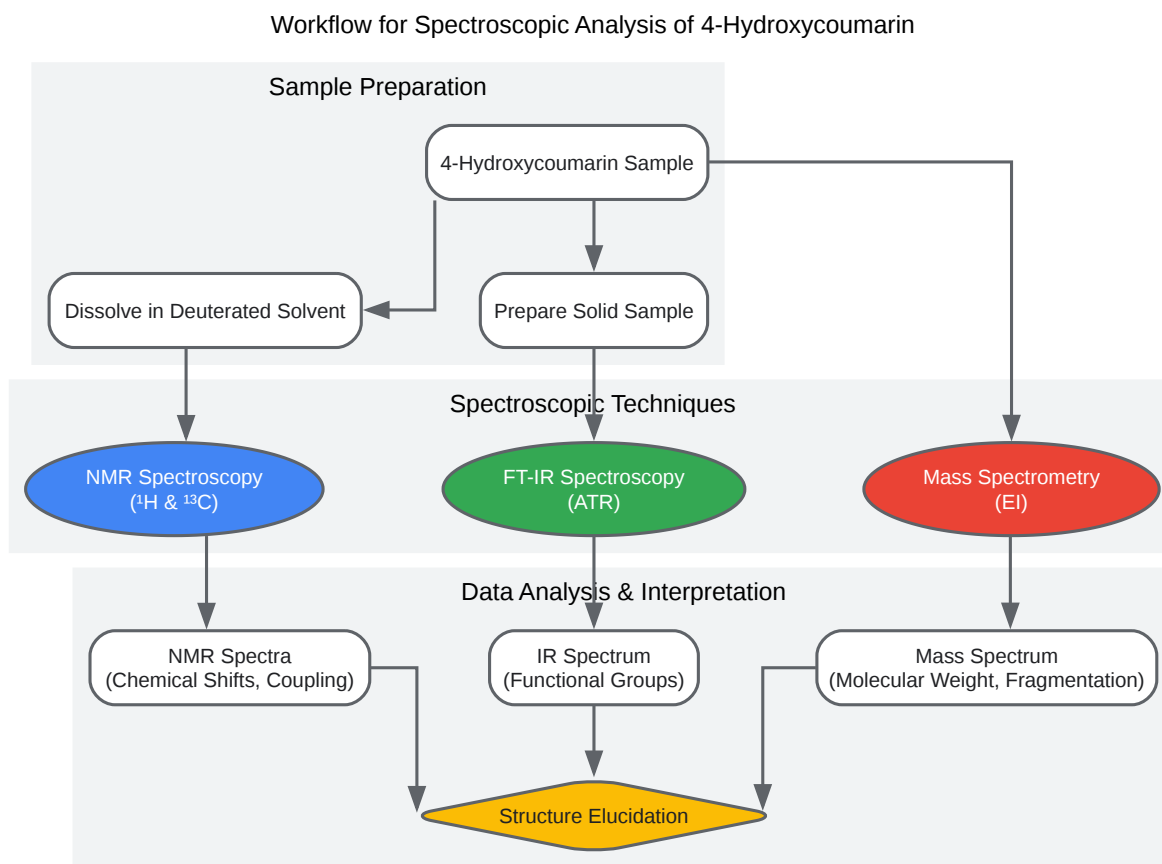
## Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
  - Dissolve a small amount of **4-hydroxycoumarin** in a volatile solvent (e.g., methanol or acetonitrile).
  - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
  - Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.
- Mass Analysis:
  - Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.
  - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  40-300).
- Data Acquisition and Analysis:
  - Acquire the mass spectrum.
  - Identify the molecular ion peak and major fragment ions.
  - Compare the obtained spectrum with library data for confirmation if available.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like **4-hydroxycoumarin**.



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